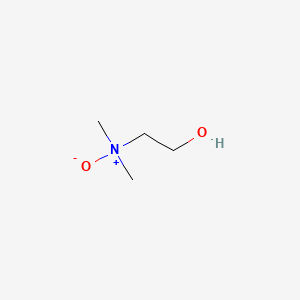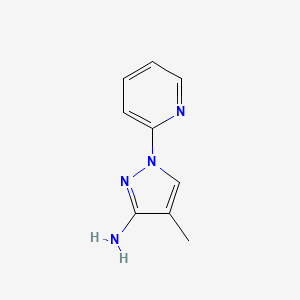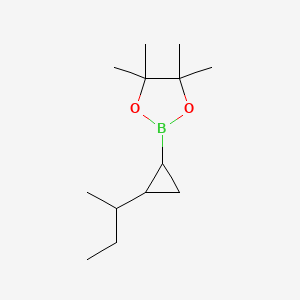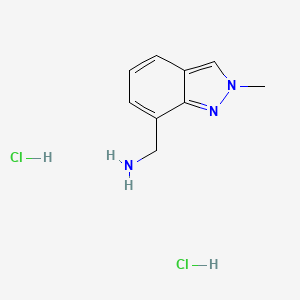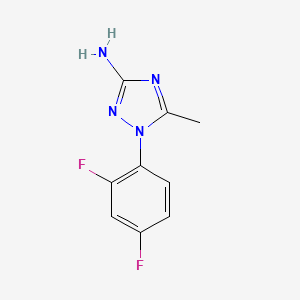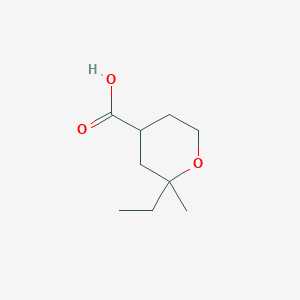
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride is a heterocyclic compound that belongs to the azetidine class. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyazetidine with hydrochloric acid can yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on the industrial production of this compound are limited, but general principles of azetidine synthesis apply .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound can be used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a receptor inverse agonist, particularly in the treatment of cognitive disorders. It interacts with GABA receptors, modulating their activity and influencing neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the 2-methoxyethyl group.
3-Hydroxyazetidine hydrochloride: Contains a hydroxyl group instead of a methoxy group.
3-(2-Methylpropoxy)azetidine hydrochloride: Contains a 2-methylpropoxy group instead of a 2-methoxyethyl group.
Uniqueness
The presence of both methoxy and 2-methoxyethyl groups can influence its chemical behavior and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
2901102-00-7 |
|---|---|
Formule moléculaire |
C7H16ClNO2 |
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
3-methoxy-3-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-4-3-7(10-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H |
Clé InChI |
BUCPDAVIWNQTSW-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(CNC1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4R,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13452050.png)
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)

![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
